(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid, more commonly known as GW4064, is a synthetic, non-steroidal compound extensively employed in scientific research as a potent and selective agonist of the farnesoid X receptor (FXR). [, , , ] FXR is a nuclear receptor belonging to the metabolic nuclear receptor superfamily and plays a crucial role in various physiological and pathological processes. [, , , , ]
GW4064 is not a medication approved for human use and is primarily utilized as a pharmacological tool to investigate the functions of FXR in vitro and in vivo. [, , , ]
GW4064 was developed by GlaxoSmithKline and is classified as a small molecule drug. It is specifically designed to activate the Farnesoid X receptor, which is involved in the regulation of genes related to bile acid synthesis and transport, glucose metabolism, and lipid homeostasis. The compound's chemical structure features an isoxazole moiety, which is integral to its activity as an agonist.
The synthesis of GW4064 involves several key steps that utilize standard organic chemistry techniques. Initially, the isoxazole derivative is synthesized through cyclization reactions involving appropriate precursors. Following this, coupling reactions are performed to attach various substituents that enhance the compound's pharmacological properties.
In one reported synthesis method, the isoxazole derivative was coupled with 4-hydroxybenzoate derivatives in dimethylformamide (DMF) using potassium carbonate as a base. Subsequent reactions included methyl ester removal and further coupling steps to yield the final product. The purity and identity of GW4064 were confirmed using high-performance liquid chromatography and mass spectrometry techniques .
The molecular formula for GW4064 is CHNO, with a molecular weight of approximately 273.27 g/mol. The structure features an isoxazole ring fused with a benzoic acid derivative, which is essential for its interaction with the Farnesoid X receptor.
The three-dimensional structure of GW4064 has been elucidated through crystallography studies, revealing its binding orientation within the ligand-binding domain of the Farnesoid X receptor. This structural insight aids in understanding how modifications to the compound can affect its binding affinity and biological activity .
GW4064 undergoes various chemical reactions that influence its stability and reactivity in biological systems. Notably, it can interact with different G protein-coupled receptors, leading to diverse signaling outcomes beyond its primary action on the Farnesoid X receptor. These interactions can modulate pathways involving cyclic adenosine monophosphate accumulation and calcium signaling .
In experimental settings, GW4064 has been shown to attenuate lipopolysaccharide-induced inflammatory responses in liver tissues by modulating signaling pathways associated with inflammation and apoptosis . Such findings underscore the compound's potential utility in treating inflammatory liver diseases.
GW4064 exerts its effects primarily through activation of the Farnesoid X receptor, which regulates gene expression related to bile acid metabolism. Upon binding to this receptor, GW4064 induces conformational changes that promote the recruitment of coactivators and subsequent transcriptional activation of target genes.
Research has demonstrated that GW4064 also activates multiple G protein-coupled receptors, such as histamine receptors, which may contribute to its effects on cellular signaling pathways involved in apoptosis and inflammation . This dual mechanism highlights GW4064's versatility as a pharmacological agent.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
GW4064 has shown promise in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: